molecular formula C21H22N2O5 B11706971 2-Phenylethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Phenylethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11706971
M. Wt: 382.4 g/mol
InChI Key: LEDIBUPPWRXPEM-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound known for its diverse applications in various fields of science. This compound features a unique structure that combines phenylethyl and hydroxy-methoxyphenyl groups with a tetrahydropyrimidine core, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with malonic acid to form (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid, followed by hydrogenation to yield 3-(4-hydroxy-3-methoxyphenyl)propanoic acid . This intermediate is then reacted with phenylethylamine and a suitable pyrimidine precursor under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 4-(4-formyl-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, while reduction of the carbonyl group can produce 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-hydroxy-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its tetrahydropyrimidine core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

2-phenylethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H22N2O5/c1-13-18(20(25)28-11-10-14-6-4-3-5-7-14)19(23-21(26)22-13)15-8-9-16(24)17(12-15)27-2/h3-9,12,19,24H,10-11H2,1-2H3,(H2,22,23,26)

InChI Key

LEDIBUPPWRXPEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)OCCC3=CC=CC=C3

Origin of Product

United States

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